(R)-3,4-Diaminobutyric acid dihydrochloride
Overview
Description
®-3,4-Diaminobutyric acid dihydrochloride is a chiral diamino acid derivative. It is an important compound in the field of organic chemistry due to its potential applications in the synthesis of various biologically active molecules. The compound is often used as a building block in the synthesis of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,4-Diaminobutyric acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-2,3-diaminopropionic acid.
Protection of Amino Groups: The amino groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Chain Extension: The protected intermediate is then subjected to chain extension reactions, such as alkylation or acylation, to introduce the desired functional groups.
Deprotection: The protecting groups are removed to yield the final product, ®-3,4-Diaminobutyric acid dihydrochloride.
Industrial Production Methods
In an industrial setting, the production of ®-3,4-Diaminobutyric acid dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the synthesis.
Purification: The crude product is purified using techniques such as crystallization, recrystallization, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
®-3,4-Diaminobutyric acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
®-3,4-Diaminobutyric acid dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3,4-Diaminobutyric acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.
Receptor Interaction: It may interact with receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3,4-Diaminobutyric acid dihydrochloride: The enantiomer of ®-3,4-Diaminobutyric acid dihydrochloride, with similar chemical properties but different biological activity.
3,4-Diaminobutyric acid: The non-chiral form of the compound, lacking the specific stereochemistry of the ®-enantiomer.
2,3-Diaminopropionic acid: A related diamino acid with a shorter carbon chain.
Uniqueness
®-3,4-Diaminobutyric acid dihydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(3R)-3,4-diaminobutanoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-3(6)1-4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSOFTBXTQXELE-HWYNEVGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)N)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CN)N)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435615 | |
Record name | (R)-3,4-Diaminobutyric acid dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141318-79-8 | |
Record name | (R)-3,4-Diaminobutyric acid dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.